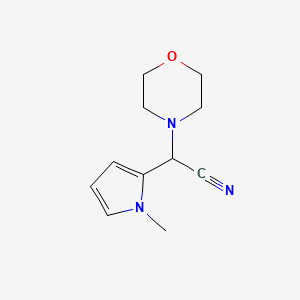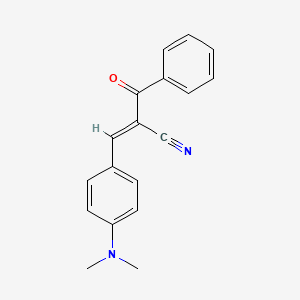
4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is an organic compound that features a benzamide core substituted with an ethoxy group and a phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves a multi-step process:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction, between an azide and an alkyne. This reaction is usually catalyzed by copper(I) ions under mild conditions.
-
Attachment of the Phenyl Group: : The phenyl group can be introduced through a Grignard reaction or a Suzuki coupling reaction, depending on the starting materials available.
-
Formation of the Benzamide Core: : The benzamide core is typically synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
-
Ethoxylation: : The ethoxy group is introduced via an etherification reaction, where the hydroxyl group of the benzamide is reacted with an ethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
-
Reduction: : Reduction reactions can target the triazole ring or the benzamide moiety, potentially leading to the formation of amines or other reduced derivatives.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group may yield 4-ethoxybenzaldehyde, while reduction of the triazole ring could produce a triazoline derivative.
Scientific Research Applications
-
Medicinal Chemistry: : This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
-
Biological Studies: : It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
-
Chemical Biology: : The compound can serve as a probe to investigate cellular processes and pathways, helping to elucidate the mechanisms of action of various biological systems.
-
Industrial Applications: : It may be used in the synthesis of advanced materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide depends on its specific biological target. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The triazole ring can participate in π-π stacking interactions, while the benzamide moiety can form hydrogen bonds with amino acid residues in proteins.
Comparison with Similar Compounds
Similar Compounds
4-ethoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzamide: Similar structure but with a different triazole isomer.
4-ethoxy-N-(1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethyl)benzamide: Another isomer with a different triazole ring.
4-ethoxy-N-(1-phenyl-2-(1H-1,2,3-triazol-4-yl)ethyl)benzamide: A compound with the triazole ring substituted at a different position.
Uniqueness
The uniqueness of 4-ethoxy-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the triazole ring and the ethoxy group can significantly affect the compound’s interaction with biological targets and its overall pharmacokinetic properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
4-ethoxy-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-17-10-8-16(9-11-17)19(24)22-18(14-23-20-12-13-21-23)15-6-4-3-5-7-15/h3-13,18H,2,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVNGXDNQSHLJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-benzyl 5-tert-butyl (6S)-4-oxo-5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B2676226.png)


![2-(3-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2676229.png)


![ethyl 4-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamido)piperidine-1-carboxylate](/img/structure/B2676238.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2676239.png)




![ethyl N-[(1-morpholino-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)carbonyl]carbamate](/img/structure/B2676244.png)

